
Dansyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dansyl-L-aspartic acid is a fluorescent derivative of L-aspartic acid, where the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is attached to the amino group of the aspartic acid. This compound is widely used in biochemical and analytical applications due to its fluorescent properties, which make it useful for detecting and quantifying amino acids, peptides, and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-aspartic acid typically involves the reaction of L-aspartic acid with dansyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like acetone at room temperature. The general reaction scheme is as follows:
- Dissolve L-aspartic acid in a suitable solvent.
- Add sodium bicarbonate to the solution to maintain a basic pH.
- Slowly add dansyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for purification and quality control to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Dansyl-L-aspartic acid can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The amide bond between the dansyl group and the aspartic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Sodium Bicarbonate: Used as a base to maintain the pH during the synthesis.
Dansyl Chloride: The primary reagent for introducing the dansyl group.
Organic Solvents: Acetone or similar solvents are used to dissolve reactants and facilitate the reaction.
Major Products Formed
The primary product of the reaction between L-aspartic acid and dansyl chloride is this compound. Depending on the reaction conditions, side products such as unreacted L-aspartic acid or partially dansylated derivatives may also be formed.
科学研究应用
Dansyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying reaction mechanisms and molecular interactions.
Biology: Employed in the detection and quantification of amino acids, peptides, and proteins in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to study metabolic pathways and disease markers.
Industry: Applied in quality control processes for the analysis of amino acids and peptides in pharmaceuticals and food products.
作用机制
The fluorescent properties of Dansyl-L-aspartic acid arise from the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. This property allows the compound to be used as a marker or probe in various analytical techniques. The mechanism involves the excitation of the dansyl group by light, followed by the emission of fluorescence as the molecule returns to its ground state.
相似化合物的比较
Similar Compounds
Dansyl-L-alanine: Another fluorescent derivative of an amino acid, used for similar applications.
Dansyl-L-glutamic acid: A fluorescent derivative of L-glutamic acid, used in biochemical assays.
Dansyl-L-lysine: A fluorescent derivative of L-lysine, commonly used in protein labeling.
Uniqueness
Dansyl-L-aspartic acid is unique due to its specific interaction with aspartic acid residues in proteins and peptides. This specificity makes it particularly useful for studying proteins that contain aspartic acid, providing insights into their structure and function.
属性
CAS 编号 |
1100-24-9 |
|---|---|
分子式 |
C16H18N2O6S |
分子量 |
366.4 g/mol |
IUPAC 名称 |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
InChI 键 |
DHOZTIJMCYMTMJ-LBPRGKRZSA-N |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


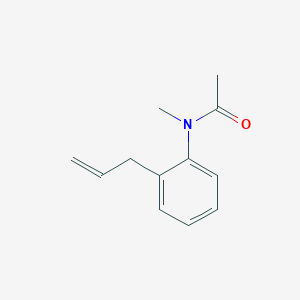

![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)



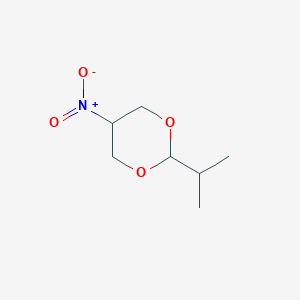

![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
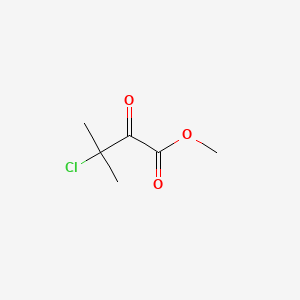
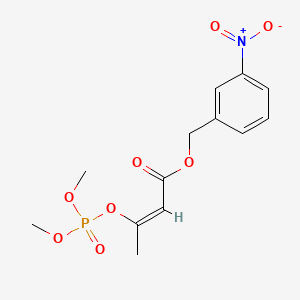
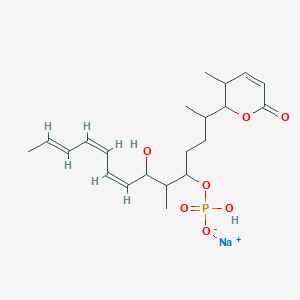
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
